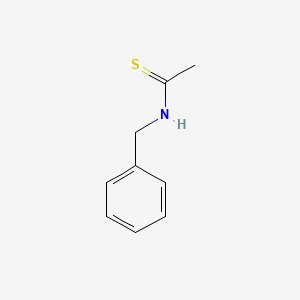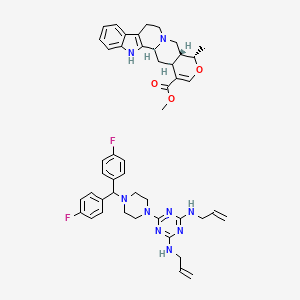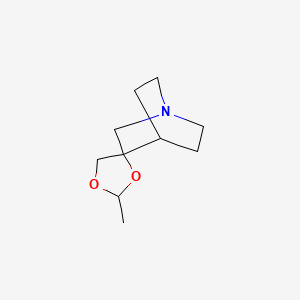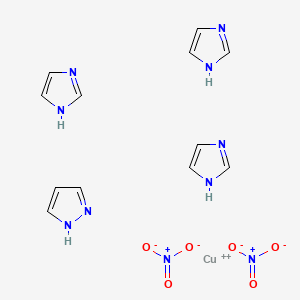![molecular formula C16H19N3O4 B1230550 5-Methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B1230550.png)
5-Methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5-phenylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5-phenylimidazolidine-2,4-dione is an imidazolidine-2,4-dione.
Applications De Recherche Scientifique
Hypoglycemic and Anti-inflammatory Activity
This compound has been studied for its potential in treating diabetes and inflammation. Research indicates that specific derivatives of this compound exhibit significant hypoglycemic (blood sugar lowering) activity in vivo, and anti-inflammatory effects in vitro. For instance, certain derivatives showed notable activity in stabilizing human red blood cell membranes and inhibiting protein denaturation, key processes in inflammation. Molecular docking studies further revealed high binding affinity at PPARγ receptor protein and COX isoenzymes' active sites, highlighting their therapeutic potential (Karumanchi et al., 2019).
Antimicrobial Activity
The compound and its derivatives have also been explored for antimicrobial applications. Different derivatives have been synthesized and tested against various bacterial and fungal strains. Some studies have found these compounds to be effective against specific strains, indicating their potential as antimicrobial agents (Kocabalkanli et al., 2001), (Benkli et al., 2003).
Pharmaceutical Potential
This compound has shown promise in pharmaceutical research, particularly in developing novel drugs. Its derivatives exhibit a variety of pharmacological activities, including potential antidepressant and anxiolytic effects. For example, certain derivatives have shown promising results in bioassays, indicating their potential in treating mental health conditions (Czopek et al., 2010).
Chemical and Structural Analysis
The compound's crystal and molecular structures have been analyzed, providing insights into its conformational preferences, which are crucial for understanding its interactions and reactivity. These studies are essential in drug design and development (Abdel-Aziz et al., 2016).
Propriétés
Formule moléculaire |
C16H19N3O4 |
|---|---|
Poids moléculaire |
317.34 g/mol |
Nom IUPAC |
5-methyl-3-(2-morpholin-4-yl-2-oxoethyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C16H19N3O4/c1-16(12-5-3-2-4-6-12)14(21)19(15(22)17-16)11-13(20)18-7-9-23-10-8-18/h2-6H,7-11H2,1H3,(H,17,22) |
Clé InChI |
DYJAIDXXLDHNLI-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C(=O)N1)CC(=O)N2CCOCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-ethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide](/img/structure/B1230473.png)
![5-[(4-fluorophenyl)methylsulfonylmethyl]-N-(2-oxolanylmethyl)-2-furancarboxamide](/img/structure/B1230474.png)
![N-butyl-2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]acetamide](/img/structure/B1230476.png)

![methyl (E)-2-[(6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1230479.png)


![10,27-Dihydroxy-21-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-4,28-dimethoxy-3,9,24,26,30,32-hexamethyl-36-phenyl-20,41-dioxa-13,34,36,38-tetrazapentacyclo[31.5.2.16,10.013,18.034,38]hentetraconta-14,16,39-triene-11,12,19,23,29,35,37-heptone](/img/structure/B1230483.png)

![(-)-2-(3-Furylmethyl)-2'-hydroxy-5,9-alpha-dimethyl-6,7-benzomorphan-methansulfonat [German]](/img/structure/B1230485.png)



